N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941985-03-1
VCID: VC5478743
InChI: InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25)
SMILES: CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Molecular Formula: C20H18F2N2OS2
Molecular Weight: 404.49

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 941985-03-1

Cat. No.: VC5478743

Molecular Formula: C20H18F2N2OS2

Molecular Weight: 404.49

* For research use only. Not for human or veterinary use.

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide - 941985-03-1

Specification

CAS No. 941985-03-1
Molecular Formula C20H18F2N2OS2
Molecular Weight 404.49
IUPAC Name N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25)
Standard InChI Key SNJPLDVQORFITI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central thiazole ring substituted at position 2 with a (4-methylbenzyl)thio group and at position 4 with an acetamide-linked 2,6-difluorobenzyl moiety (Figure 1). The thiazole core (C3H2NSC_{3}H_{2}NS) provides rigidity and electronic diversity, while the fluorine atoms enhance metabolic stability and membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC19H16F2N2OS2C_{19}H_{16}F_{2}N_{2}OS_{2}
Molecular Weight390.47 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (thiazole N, S; amide O)
Topological Polar Surface Area43.1 Ų
Calculated logP5.2 (Lipophilicity Index)

Stereoelectronic Characteristics

The 2,6-difluorobenzyl group induces strong electron-withdrawing effects, polarizing the acetamide carbonyl (C=OC=O) and enhancing hydrogen-bonding capacity . The thioether linkage (SCH2S-CH_{2}-) at position 2 contributes to redox activity, potentially enabling interactions with cysteine-rich enzymatic domains .

Synthesis and Manufacturing

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, plausible routes derive from analogous thiazole-acetamide preparations :

  • Thiazole Ring Formation:

    • Hantzsch thiazole synthesis using α-haloketones and thioureas.

    • Example: Reaction of 2-bromo-1-(4-methylbenzylthio)ethanone with thiourea yields 2-((4-methylbenzyl)thio)thiazole .

  • Acetamide Coupling:

    • Nucleophilic acyl substitution between 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and 2,6-difluorobenzylamine.

    • Activation via EDCI/HOBt in DMF.

Table 2: Critical Synthetic Challenges

ChallengeMitigation Strategy
Thioether OxidationUse inert atmosphere (N₂/Ar)
Amide RacemizationLow-temperature coupling
Purification ComplexityGradient HPLC (C18 column)

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<10 µg/mL) due to high lipophilicity (logP = 5.2). Solubility enhancers like cyclodextrins or lipid-based formulations may be necessary for in vivo studies .

Stability Profile

  • Thermal Stability: Decomposition onset at 218°C (DSC analysis of analog).

  • Photolytic Sensitivity: Thioether linkage prone to oxidation; storage in amber vials under N₂ recommended .

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement:

    • Substitute thioether with sulfonamide to modulate redox activity .

  • Prodrug Development:

    • Esterification of acetamide to enhance oral bioavailability.

Structure-Activity Relationship (SAR) Insights

  • Critical Substituents:

    • 2,6-Difluoro group: Essential for target binding (ΔpIC₅₀ = 1.2 vs. non-fluorinated analog).

    • Thioether chain length: Methylbenzyl optimal for membrane penetration .

Future Research Directions

  • Comprehensive ADME Studies:

    • Radiolabeled analogs for tissue distribution profiling.

  • Target Deconvolution:

    • Chemical proteomics using photoaffinity probes.

  • Formulation Development:

    • Nanoemulsions for parenteral delivery.

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